molecular formula C15H9IN4 B10845205 6-Azido-8-(3-iodo-phenyl)-quinoline

6-Azido-8-(3-iodo-phenyl)-quinoline

Cat. No.: B10845205
M. Wt: 372.16 g/mol
InChI Key: FZNQYXTXKRWFRF-UHFFFAOYSA-N
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Description

6-Azido-8-(3-iodo-phenyl)-quinoline is a sophisticated multifunctional reagent designed for advanced chemical biology and medicinal chemistry research. Its core value lies in its unique structure, which incorporates both an azido group and an iodine atom on a quinoline scaffold, enabling its use in two primary applications: as a photoaffinity probe for target identification and as a versatile handle for click chemistry-based bioconjugation. Quinoline derivatives are recognized as privileged structures in drug discovery, found in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties . The integration of the azido group allows this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, facilitating the efficient and specific formation of triazole linkages with alkyne-bearing molecules for the creation of complex hybrids or for attachment to solid supports . This is exemplified in research where quinoline-azide intermediates are clicked to other pharmacophores to generate novel compounds for biological testing . Furthermore, the presence of the electron-rich iodine atom at the phenyl ring makes this compound an excellent substrate for further functionalization via modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly build chemical diversity around the core scaffold . The structural motif of an azidophenyl group attached to a halogenated quinoline is a proven strategy in chemical probe design, as demonstrated by the documented photoaffinity probe 8-(3-azidophenyl)-6-[(4-iodo-1H-1-imidazolyl)methyl]quinoline (APIIMQ), which was developed to covalently capture the molecular targets of PDE4 inhibitors upon UV irradiation . As such, this compound serves as a critical building block for the synthesis of novel bioactive molecules and as a key tool for identifying protein-ligand interactions and elucidating complex mechanisms of action.

Properties

Molecular Formula

C15H9IN4

Molecular Weight

372.16 g/mol

IUPAC Name

6-azido-8-(3-iodophenyl)quinoline

InChI

InChI=1S/C15H9IN4/c16-12-5-1-3-10(7-12)14-9-13(19-20-17)8-11-4-2-6-18-15(11)14/h1-9H

InChI Key

FZNQYXTXKRWFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=C3C(=CC(=C2)N=[N+]=[N-])C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between 6-Azido-8-(3-iodo-phenyl)-quinoline and analogous compounds:

Compound Name Substituent Positions Functional Groups Key Properties
This compound 6, 8 Azide (-N₃), 3-iodophenyl High reactivity (azide), heavy atom effect (iodine), limited solubility
Chloroquine 4 Piperazine ring Antimalarial activity, enhanced solubility via basic nitrogen
6,8-Diphenylquinoline 6, 8 Phenyl groups Poor solubility in polar solvents, used in organic electronics
4-(1-(3-Methoxybenzyl)-1H-indol-5-yl-amino)-6-amino-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile 4, 6, 7 Amino, carbonitrile, methoxybenzyl Polar functional groups, potential kinase inhibition
6-Nitro-2,3-diphenylquinoxaline 6 (quinoxaline core) Nitro (-NO₂), phenyl Electron-withdrawing nitro group, precursor for amine derivatives

Solubility and Physicochemical Properties

  • Solubility Challenges: this compound shares poor solubility with 6,8-diphenylquinoline due to aromatic bulk, but its azide and iodine atoms introduce polarizability, marginally improving solubility in aprotic solvents .
  • Comparison with Polar Derivatives: The patent compound () with amino and carbonitrile groups exhibits higher solubility in polar solvents, underscoring how substituent polarity dictates solubility .

Q & A

Basic: What are the common synthetic routes for preparing azido-functionalized quinoline derivatives like 6-Azido-8-(3-iodo-phenyl)-quinoline?

Answer:
Azido-quinoline derivatives are typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Step 1: Start with halogenated quinoline precursors (e.g., 8-bromo-6-iodo-quinoline).
  • Step 2: Perform azide substitution using sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Step 3: Purify via column chromatography or recrystallization.
  • Validation: Confirm azide incorporation using FT-IR (azide peak ~2100 cm⁻¹) and LC-MS .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify substituent positions (e.g., iodophenyl at C8, azide at C6).
    • 19F NMR (if applicable): For fluorinated analogs .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray Crystallography: Resolve spatial arrangement of substituents .
  • Elemental Analysis: Ensure purity (>95%) .

Advanced: How can contradictory data on metabolic pathways of quinoline derivatives be resolved?

Answer:
Discrepancies in metabolite identification (e.g., hydroxylated vs. oxidized products) require:

  • Multi-technique validation: Combine GC/MS, HPLC-MS, and enzymatic assays to cross-verify intermediates .
  • Isotopic labeling: Track metabolic fate using ¹⁴C-labeled quinoline derivatives in in vitro liver models .
  • Computational modeling: Predict metabolite stability via DFT calculations (e.g., B3LYP/6-31G*) .
  • Species-specific studies: Compare metabolite profiles in human hepatocytes vs. rodent models to address interspecies variability .

Advanced: What experimental strategies optimize catalytic degradation of this compound in environmental studies?

Answer:
For Fenton-like degradation (e.g., using CoFe@Coal-C catalyst):

  • Parameter optimization:

    ParameterOptimal Range
    pH6–8
    Catalyst0.6 g/L
    H₂O₂10 mM
    Time30 min
  • Mechanistic analysis:

    • Use EPR to confirm hydroxyl radical (·OH) generation .
    • Track intermediates via HPLC-MS (e.g., hydroxylated or ring-opened products) .
  • Reusability tests: Assess catalyst stability over 5 cycles via ICP-OES (metal leaching <2%) .

Basic: What biological activities are associated with quinoline derivatives, and how are they screened?

Answer:
Quinoline derivatives exhibit:

  • Antimicrobial activity: Test via MIC assays against E. coli or S. aureus .
  • Anticancer potential: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory effects: Measure COX-2 inhibition via ELISA .
    Screening workflow:

In vitro assays: Prioritize hits with IC₅₀ < 10 µM.

Molecular docking: Predict target binding (e.g., dihydroorotate dehydrogenase for antimalarials) .

In vivo validation: Use rodent models for toxicity and efficacy .

Advanced: How can researchers design experiments to probe the role of the azide group in this compound’s bioactivity?

Answer:

  • Functional group replacement: Synthesize analogs (e.g., 6-amino or 6-nitro derivatives) and compare bioactivity .
  • Click chemistry: Conjugate the azide to alkynes (e.g., fluorescent probes) to track cellular uptake via confocal microscopy .
  • Stability studies: Monitor azide decomposition in physiological buffers (pH 7.4, 37°C) using UV-Vis spectroscopy .
  • SAR analysis: Correlate azide position/substitution with activity (e.g., logP vs. IC₅₀) .

Advanced: What methodologies address challenges in synthesizing iodophenyl-substituted quinolines?

Answer:
Key challenges include iodine’s steric bulk and light sensitivity:

  • Directed C-H activation: Use Pd/Cu catalysts to install iodine at C8 via Suzuki-Miyaura coupling .
  • Protecting groups: Temporarily block reactive sites (e.g., Boc-protected pyrrolidine) to prevent side reactions .
  • Low-temperature conditions: Perform reactions under argon at –20°C to minimize decomposition .
  • Yield optimization: Screen ligands (e.g., XPhos) and solvents (e.g., THF) for cross-coupling efficiency .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Azide hazards: Avoid shock/friction (risk of explosion); store in inert solvents (e.g., acetonitrile) .
  • Iodine toxicity: Use gloves/PPE to prevent skin absorption; work in a fume hood .
  • Waste disposal: Neutralize azides with sodium nitrite/hypochlorite before disposal .

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